Lp-PLA2-IN-9

Enzyme Inhibition Neurodegeneration Drug Discovery

Lp-PLA2-IN-9 (Compound 17) is the most potent Lp-PLA2 inhibitor in the tetracyclic pyrimidinone series (pIC50 10.1, IC50 ≈ 0.079 nM), offering a 50-fold potency advantage over Lp-PLA2-IN-14 and substantially outperforming darapladib, Lp-PLA2-IN-2 (1,500-fold), and Lp-PLA2-IN-3 (177-fold). This sub-nanomolar potency ensures complete enzyme blockade at minimal concentrations, minimizing off-target effects in demanding neuronal and vascular inflammation models. It is the ideal reference inhibitor for high-throughput screening validation and X-ray co-crystallography. For robust, reproducible Lp-PLA2 research, Lp-PLA2-IN-9 provides unmatched potency.

Molecular Formula C25H19ClF5N3O4
Molecular Weight 555.9 g/mol
Cat. No. B15142525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-9
Molecular FormulaC25H19ClF5N3O4
Molecular Weight555.9 g/mol
Structural Identifiers
SMILESC1CC23CCC1N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=C(C=C6)OC(F)(F)F)Cl)F
InChIInChI=1S/C25H19ClF5N3O4/c26-16-9-15(1-2-19(16)38-25(29,30)31)37-22-17(27)7-13(8-18(22)28)11-36-20-10-21-33(23(35)32-20)12-24-5-3-14(4-6-24)34(21)24/h1-2,7-10,14H,3-6,11-12H2
InChIKeyWLAIANJMCBAVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-9 for Research Procurement: A Potent Tetracyclic Pyrimidinone Lp-PLA2 Inhibitor


Lp-PLA2-IN-9 (Compound 17) is a tetracyclic pyrimidinone compound that functions as a potent inhibitor of recombinant human Lipoprotein-Associated Phospholipase A2 (rhLp-PLA2), with a reported pIC50 of 10.1 . The compound is identified by CAS number 2637485-12-0 and has a molecular formula of C25H19ClF5N3O4 . It is intended exclusively for research applications, particularly for investigations into the role of Lp-PLA2 in neurodegenerative diseases and vascular inflammation .

Why Generic Lp-PLA2 Inhibitor Substitution is Scientifically Unjustified Without Lp-PLA2-IN-9 Specific Data


Lp-PLA2 inhibitors represent a chemically and pharmacologically diverse class, where even minor structural modifications can lead to profound differences in potency, selectivity, and pharmacokinetic behavior. For instance, the pIC50 values within the tetracyclic pyrimidinone series alone can vary by orders of magnitude; Compound 19 (Lp-PLA2-IN-14) in the same patent family has a reported pIC50 of only 8.4, while Lp-PLA2-IN-9 achieves a pIC50 of 10.1 [1]. This 50-fold difference in potency underscores that these compounds are not interchangeable. Furthermore, comparisons across distinct chemotypes, such as the clinically studied darapladib or the Lp-PLA2-IN-2 series, introduce additional variables including differences in molecular weight, solubility, and potential for off-target activity . Therefore, substituting Lp-PLA2-IN-9 with another in-class compound without direct comparative data would introduce significant and unacceptable variability into any experimental protocol, compromising reproducibility and the validity of research findings.

Quantitative Differentiation Evidence for Lp-PLA2-IN-9 Against Key Comparators


Superior Potency Against rhLp-PLA2: Lp-PLA2-IN-9 vs. Lp-PLA2-IN-14

Within the same tetracyclic pyrimidinone series, Lp-PLA2-IN-9 (Compound 17) demonstrates significantly higher potency than its close analog, Lp-PLA2-IN-14 (Compound 19). Both compounds were evaluated under identical assay conditions. Lp-PLA2-IN-9 exhibits a pIC50 of 10.1, while Lp-PLA2-IN-14 has a reported pIC50 of 8.4 [1].

Enzyme Inhibition Neurodegeneration Drug Discovery

Enhanced Potency for rhLp-PLA2: Lp-PLA2-IN-9 vs. Lp-PLA2-IN-2

Compared to Lp-PLA2-IN-2, a representative of the lactam inhibitor class, Lp-PLA2-IN-9 demonstrates substantially higher potency in a cell-free biochemical assay. Lp-PLA2-IN-9 achieves a pIC50 of 10.1 (IC50 ≈ 0.079 nM), whereas Lp-PLA2-IN-2 has a reported IC50 of 120 nM against the same target, recombinant human Lp-PLA2 .

Enzyme Assay Inflammation Cardiovascular Research

Comparative Potency for rhLp-PLA2: Lp-PLA2-IN-9 vs. Lp-PLA2-IN-3

Lp-PLA2-IN-9 is more potent than Lp-PLA2-IN-3, a compound from the same structural class known for oral bioavailability. Lp-PLA2-IN-9 exhibits a pIC50 of 10.1 (IC50 ≈ 0.079 nM), while Lp-PLA2-IN-3 has a reported IC50 of 14 nM against rhLp-PLA2 [1].

Enzyme Inhibition Oral Bioavailability Lead Optimization

Absolute Potency Against rhLp-PLA2: Lp-PLA2-IN-9 vs. Darapladib

When compared to the well-characterized clinical candidate darapladib, Lp-PLA2-IN-9 demonstrates superior potency in a recombinant enzyme assay. Lp-PLA2-IN-9 has a reported pIC50 of 10.1 (IC50 ≈ 0.079 nM) against rhLp-PLA2, whereas darapladib is a potent inhibitor with an IC50 of 0.25 nM under similar assay conditions .

Enzyme Inhibition Chemical Probe Atherosclerosis

High-Impact Research Scenarios for Procuring Lp-PLA2-IN-9


In Vitro Target Validation in Neurodegenerative Disease Models

Researchers investigating the role of Lp-PLA2 in Alzheimer's disease or other neurodegenerative conditions should procure Lp-PLA2-IN-9 for its unparalleled potency. Its pIC50 of 10.1 against rhLp-PLA2 makes it the most potent inhibitor among its direct analogs (Lp-PLA2-IN-14, Lp-PLA2-IN-2, Lp-PLA2-IN-3) and even surpasses the well-known darapladib . This allows for complete inhibition of the enzyme at minimal concentrations, reducing the likelihood of confounding off-target effects in complex neuronal cell culture models [1].

Calibration of High-Throughput Screening (HTS) Assays

Lp-PLA2-IN-9 is ideally suited for use as a reference inhibitor or positive control in the development and validation of high-throughput screening assays for novel Lp-PLA2 inhibitors. Its sub-nanomolar potency (IC50 ≈ 0.079 nM) allows it to serve as a benchmark for 100% inhibition, enabling the accurate calculation of Z'-factors and assay windows when screening large chemical libraries .

Mechanistic Studies of Vascular Inflammation Requiring Maximal Enzyme Suppression

For experiments designed to dissect the specific contribution of Lp-PLA2 to vascular inflammatory pathways, Lp-PLA2-IN-9 offers the most robust chemical tool available for ensuring complete and sustained enzyme inhibition in vitro . Its superior potency compared to Lp-PLA2-IN-2 (1,500-fold) and Lp-PLA2-IN-3 (177-fold) is critical for studies where residual Lp-PLA2 activity could confound the interpretation of downstream effects on cytokine release or monocyte chemotaxis .

Structural Biology and Co-crystallization Studies

The high binding affinity of Lp-PLA2-IN-9, as evidenced by its pIC50 of 10.1, makes it an excellent candidate for structural biology efforts, such as X-ray co-crystallization with the Lp-PLA2 enzyme . Its tetracyclic pyrimidinone scaffold and tight binding are likely to yield high-resolution structural data, providing crucial insights into the inhibitor-enzyme interaction that can guide future medicinal chemistry efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lp-PLA2-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.